N-(diphenylmethyl)-2-{[2-(4-methoxyphenoxy)ethyl]amino}propanamide
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Overview
Description
“N-(diphenylmethyl)-2-{[2-(4-methoxyphenoxy)ethyl]amino}propanamide” is an organic compound that belongs to the class of amides It features a complex structure with multiple functional groups, including an amide group, a methoxyphenoxy group, and a diphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(diphenylmethyl)-2-{[2-(4-methoxyphenoxy)ethyl]amino}propanamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the amide bond: This can be achieved by reacting a carboxylic acid derivative with an amine.
Introduction of the diphenylmethyl group: This step might involve a Friedel-Crafts alkylation reaction.
Attachment of the methoxyphenoxy group: This could be done through an etherification reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group or the amine group.
Reduction: Reduction reactions could target the amide group, converting it to an amine.
Substitution: The aromatic rings in the compound could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst might be used.
Substitution: Reagents like halogens or nucleophiles (e.g., hydroxide ions) could be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors or modulators of specific biological pathways.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical target. Generally, it might interact with enzymes or receptors, altering their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(diphenylmethyl)-2-{[2-(4-hydroxyphenoxy)ethyl]amino}propanamide
- N-(diphenylmethyl)-2-{[2-(4-chlorophenoxy)ethyl]amino}propanamide
Uniqueness
The uniqueness of “N-(diphenylmethyl)-2-{[2-(4-methoxyphenoxy)ethyl]amino}propanamide” might lie in its specific functional groups and their arrangement, which could confer unique chemical reactivity or biological activity compared to similar compounds.
Properties
Molecular Formula |
C25H28N2O3 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-benzhydryl-2-[2-(4-methoxyphenoxy)ethylamino]propanamide |
InChI |
InChI=1S/C25H28N2O3/c1-19(26-17-18-30-23-15-13-22(29-2)14-16-23)25(28)27-24(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,19,24,26H,17-18H2,1-2H3,(H,27,28) |
InChI Key |
YKQDXDXZGHUCQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)NCCOC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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